Ostruthin Ostruthin Ostruthin is an antimycobacterial coumarin from the roots of Peucedanum ostruthium.
Brand Name: Vulcanchem
CAS No.: 148-83-4
VCID: VC0192025
InChI: InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+
SMILES: CC(=CCCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C)C
Molecular Formula: C19H22O3
Molecular Weight: 298.4 g/mol

Ostruthin

CAS No.: 148-83-4

Natural Products

VCID: VC0192025

Molecular Formula: C19H22O3

Molecular Weight: 298.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Ostruthin - 148-83-4

CAS No. 148-83-4
Product Name Ostruthin
Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
IUPAC Name 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxychromen-2-one
Standard InChI InChI=1S/C19H22O3/c1-13(2)5-4-6-14(3)7-8-15-11-16-9-10-19(21)22-18(16)12-17(15)20/h5,7,9-12,20H,4,6,8H2,1-3H3/b14-7+
Standard InChIKey INBMTJJPUABOQJ-VGOFMYFVSA-N
Isomeric SMILES CC(=CCC/C(=C/CC1=C(C=C2C(=C1)C=CC(=O)O2)O)/C)C
SMILES CC(=CCCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C)C
Canonical SMILES CC(=CCCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C)C
Appearance Solid powder
Description Ostruthin is an antimycobacterial coumarin from the roots of Peucedanum ostruthium.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 6-(3,7-dimethyl-2,6-octadienyl)-7-hydroxycoumarin
6-geranyl-7-hydroxycoumarin
ostruthin
Reference 1: Tuan Anh HL, Kim DC, Ko W, Ha TM, Nhiem NX, Yen PH, Tai BH, Truong LH, Long VN, Gioi T, Hong Quang T, Minh CV, Oh H, Kim YC, Kiem PV. Anti-inflammatory coumarins from Paramignya trimera. Pharm Biol. 2017 Dec;55(1):1195-1201. doi: 10.1080/13880209.2017.1296001. PubMed PMID: 28245363; PubMed Central PMCID: PMC6130569.
2: Qi J, Ojika M, Sakagami Y. Differentiation in a rat PC12 cell line induced by ostruthin and (-)-bornyl ferulate, constituents of a Chinese herbal medicine. Biosci Biotechnol Biochem. 1999 Aug;63(8):1501-2. PubMed PMID: 10501010.
3: Schinkovitz A, Gibbons S, Stavri M, Cocksedge MJ, Bucar F. Ostruthin: an antimycobacterial coumarin from the roots of Peucedanum ostruthium. Planta Med. 2003 Apr;69(4):369-71. PubMed PMID: 12709907.
4: Joa H, Vogl S, Atanasov AG, Zehl M, Nakel T, Fakhrudin N, Heiss EH, Picker P, Urban E, Wawrosch C, Saukel J, Reznicek G, Kopp B, Dirsch VM. Identification of ostruthin from Peucedanum ostruthium rhizomes as an inhibitor of vascular smooth muscle cell proliferation. J Nat Prod. 2011 Jun 24;74(6):1513-6. doi: 10.1021/np200072a. Epub 2011 May 31. PubMed PMID: 21627108; PubMed Central PMCID: PMC3122331.
5: DADAK V, RAJDOVSKY G. [ON THE ANTIBIOTIC EFFECT OF NATURAL COUMARINS. V. MODIFICATION OF THE EFFECT OF THE TERPENE COUMARIN OSTRUTHIN BY SURFACE-ACTIVE AGENTS]. Cesk Farm. 1964 Jun;13:248-53. Czech. PubMed PMID: 14170351.
6: Joseph A, Thuy TTT, Thanh LT, Okada M. Antidepressive and anxiolytic effects of ostruthin, a TREK-1 channel activator. PLoS One. 2018 Aug 15;13(8):e0201092. doi: 10.1371/journal.pone.0201092. eCollection 2018. PubMed PMID: 30110354; PubMed Central PMCID: PMC6093650.
7: DADAK V, KUBA M. [ON THE ANTIBIOTIC ACTION OF NATURAL COUMARINS. IV. ON THE MECHANISM OF ANTIBACTERIAL ACTION OF OSTRUTHIN]. Cesk Farm. 1963 Jul;12:301-9. Czech. PubMed PMID: 14067710.
8: Nguyen VT, Sakoff JA, Scarlett CJ. Physicochemical, Antioxidant, and Cytotoxic Properties of Xao Tam Phan (Paramignya trimera) Root Extract and Its Fractions. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600396. Epub 2017 Mar 20. PubMed PMID: 28029227.
9: Azietaku JT, Ma H, Yu XA, Li J, Oppong MB, Cao J, An M, Chang YX. A review of the ethnopharmacology, phytochemistry and pharmacology of Notopterygium incisum. J Ethnopharmacol. 2017 Apr 18;202:241-255. doi: 10.1016/j.jep.2017.03.022. Epub 2017 Mar 21. Review. PubMed PMID: 28336469.
10: Cuong NM, Huong TT, Khanh PN, Tai NV, Ha VT, Son NT, Tai BH, Kim YH. Paratrimerins A and B, Two New Dimeric Monoterpene-Linked Coumarin Glycosides from the Roots and Stems of Paramignya trimera. Chem Pharm Bull (Tokyo). 2015;63(11):945-9. doi: 10.1248/cpb.c15-00336. PubMed PMID: 26521859.
11: Nguyen VT, Sakoff JA, Scarlett CJ. Physicochemical Properties, Antioxidant and Anti-proliferative Capacities of Dried Leaf and Its Extract from Xao tam phan (Paramignya trimera). Chem Biodivers. 2017 Jun;14(6). doi: 10.1002/cbdv.201600498. Epub 2017 May 3. PubMed PMID: 28122160.
12: Lien TP, Kamperdick C, Schmidt J, Adam G, Van Sung T. Apotirucallane triterpenoids from Luvunga sarmentosa (Rutaceae). Phytochemistry. 2002 Aug;60(7):747-54. PubMed PMID: 12127593.
13: Zboril P, Dadák V. Hydrophobic interaction of isoprenic coumarin ostruthin with nonphosphorylating mitochondrial fragments. Arch Biochem Biophys. 1973 Nov;159(1):249-58. PubMed PMID: 4798898.
14: Liu R, Sun Q, Shi Y, Kong L. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. J Chromatogr A. 2005 May 27;1076(1-2):127-32. PubMed PMID: 15974078.
15: Mikes V, Dadák V. Interaction of lipophilic quinones with membrane fragments of Paracoccus denitrificans and Staphylococcus epidermidis. Biochem J. 1979 Apr 15;180(1):69-73. PubMed PMID: 486107; PubMed Central PMCID: PMC1161020.
16: Cai Y, Kleiner H, Johnston D, Dubowski A, Bostic S, Ivie W, DiGiovanni J. Effect of naturally occurring coumarins on the formation of epidermal DNA adducts and skin tumors induced by benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene in SENCAR mice. Carcinogenesis. 1997 Aug;18(8):1521-7. PubMed PMID: 9276625.
17: Li F, Okamura Y, Dibwe DF, Awale S, Kadota S, Tezuka Y. Anti-austerity agents from Rhizoma et Radix Notopterygii (Qianghuo). Planta Med. 2012 May;78(8):796-9. doi: 10.1055/s-0031-1298463. Epub 2012 Apr 19. PubMed PMID: 22516931.
18: Nguyen VT, Scarlett CJ. Cytotoxic activity of extracts and fractions from Paramignya trimera root and Phyllanthus amarus against pancreatic cancer cell lines. J Cancer Res Ther. 2019 Jan-Mar;15(1):245-249. doi: 10.4103/jcrt.JCRT_85_18. PubMed PMID: 30880785.
19: Vogl S, Zehl M, Picker P, Urban E, Wawrosch C, Reznicek G, Saukel J, Kopp B. Identification and quantification of coumarins in Peucedanum ostruthium (L.) Koch by HPLC-DAD and HPLC-DAD-MS. J Agric Food Chem. 2011 May 11;59(9):4371-7. doi: 10.1021/jf104772x. Epub 2011 Mar 22. PubMed PMID: 21425828.
20: Cai Y, Bennett D, Nair RV, Ceska O, Ashwood-Smith MJ, DiGiovanni J. Inhibition and inactivation of murine hepatic ethoxy- and pentoxyresorufin O-dealkylase by naturally occurring coumarins. Chem Res Toxicol. 1993 Nov-Dec;6(6):872-9. PubMed PMID: 8117927.
PubChem Compound 5281420
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator